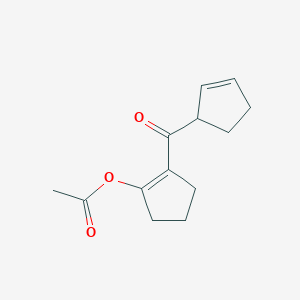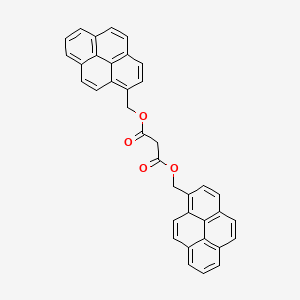
Propanedioic acid, bis(1-pyrenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, bis(1-pyrenylmethyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid (malonic acid) and features two 1-pyrenylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, bis(1-pyrenylmethyl) ester typically involves the esterification of propanedioic acid with 1-pyrenylmethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and purification techniques such as distillation or recrystallization would be essential to obtain high-purity products.
化学反応の分析
Types of Reactions
Propanedioic acid, bis(1-pyrenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or acids.
科学的研究の応用
Propanedioic acid, bis(1-pyrenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a photoreactive compound in studies involving photolysis and photochemistry.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking studies.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is explored for use in the development of advanced materials, including polymers and coatings with unique optical properties.
作用機序
The mechanism by which propanedioic acid, bis(1-pyrenylmethyl) ester exerts its effects is primarily through its photoreactive properties. Upon exposure to light, the compound can undergo photolysis, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and other biomolecules, making it useful in photodynamic therapy and other applications.
類似化合物との比較
Similar Compounds
- Propanedioic acid, bis(1-methylpropyl) ester
- Propanedioic acid, dimethyl ester
- Propanedioic acid, oxo-, bis(1-methylethyl) ester
Uniqueness
Propanedioic acid, bis(1-pyrenylmethyl) ester is unique due to its incorporation of 1-pyrenylmethyl groups, which impart distinct photoreactive and fluorescent properties. These characteristics differentiate it from other esters of propanedioic acid, making it particularly valuable in applications requiring light-induced reactions and fluorescence.
特性
CAS番号 |
67512-97-4 |
|---|---|
分子式 |
C37H24O4 |
分子量 |
532.6 g/mol |
IUPAC名 |
bis(pyren-1-ylmethyl) propanedioate |
InChI |
InChI=1S/C37H24O4/c38-32(40-20-28-13-11-26-9-7-22-3-1-5-24-15-17-30(28)36(26)34(22)24)19-33(39)41-21-29-14-12-27-10-8-23-4-2-6-25-16-18-31(29)37(27)35(23)25/h1-18H,19-21H2 |
InChIキー |
WMWFXLHEXGTOMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC(=O)CC(=O)OCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

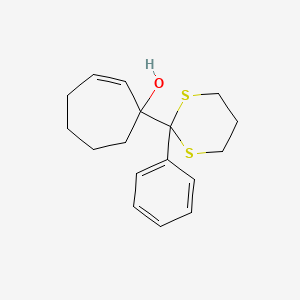
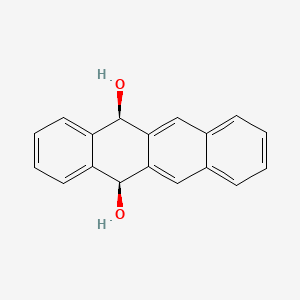

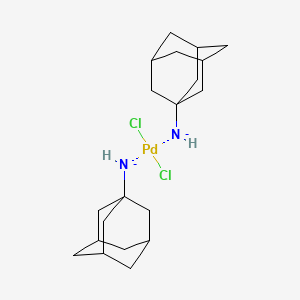


![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
